N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide
Description
N-[2-(2-Nitroethyl)phenyl]morpholine-4-carboxamide (CAS: 339110-96-2) is a synthetic organic compound characterized by a morpholine-4-carboxamide core linked to a 2-(2-nitroethyl)phenyl group. Its molecular formula is C₁₃H₁₇N₃O₃, with a molecular weight of 279.30 g/mol.
Properties
IUPAC Name |
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-13(15-7-9-20-10-8-15)14-12-4-2-1-3-11(12)5-6-16(18)19/h1-4H,5-10H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHOYFKXNFVCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H17N3O4
- Molar Mass : 279.29 g/mol
- CAS Number : 339110-96-2
The compound features a morpholine ring and a nitroethyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of various receptors and enzymes, thereby influencing multiple signaling pathways.
- Receptor Interaction : It may bind to neurotransmitter receptors, affecting neurological functions.
- Enzyme Modulation : The compound can inhibit or activate certain enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those derived from melanoma and lung carcinoma:
These results suggest that the compound may induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. A study evaluated its effects on formalin-induced edema in rats, showing a significant reduction in paw swelling compared to control groups:
This indicates potential therapeutic applications in conditions characterized by inflammation.
Case Studies and Research Findings
- Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels could contribute to cognitive enhancement and neuroprotection.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating infections caused by resistant bacterial strains.
- Toxicity Studies : Toxicological evaluations have indicated that the compound exhibits lower toxicity compared to similar nitro derivatives, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Morpholine-4-Carboxamide Derivatives
Key Structural and Functional Differences
Nitroethyl vs. Xamoterol features hydroxyl and phenoxy groups, enabling hydrogen bonding and β₁-adrenergic receptor affinity, unlike the nitro group’s redox-sensitive properties .
Physicochemical and Crystallographic Properties
- Crystal Packing: N-(4-Chlorophenyl)morpholine-4-carboxamide forms hydrogen-bonded chains via N–H⋯O interactions, whereas N-(2-chloroethyl)morpholine-4-carboxamide adopts a monoclinic lattice (space group Cc) with disordered chloroethyl conformers . The nitroethyl group’s planarity in the target compound may influence π-stacking interactions, though crystallographic data are lacking in the evidence.
- Thermal Stability: β-Lactam derivatives (e.g., compound 2j) exhibit higher melting points (235–237°C) due to rigid azetidinone rings, contrasting with the target compound’s likely lower thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
